molecular formula C12H24N2O2 B599290 Tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate CAS No. 1235439-55-0

Tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate

Cat. No. B599290
M. Wt: 228.336
InChI Key: SQEURGTUFUERHD-UHFFFAOYSA-N
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Description

Tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O2. It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular weight of Tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate is 228.33 . The InChI code for this compound is 1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-9,13H2,1-3H3 .


Physical And Chemical Properties Analysis

Tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate has a molecular weight of 228.33 . The InChI code for this compound is 1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-9,13H2,1-3H3 .

Scientific Research Applications

Synthesis and Industrial Applications

One key application of derivatives related to tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate is in the synthesis of pharmaceutical compounds. For instance, a study by Mi (2015) provides insights into the synthetic routes of Vandetanib, a therapeutic agent, highlighting the use of tert-butyl piperidine derivatives in the process. The study emphasizes the efficiency and commercial viability of these routes for industrial production, showcasing the critical role of such compounds in the manufacturing of pharmaceuticals (Mi, 2015).

Asymmetric Synthesis of N-Heterocycles

The role of tert-butyl derivatives in the stereoselective synthesis of amines and their derivatives has been extensively studied. Philip et al. (2020) discuss the applications of tert-butanesulfinamide, a compound closely related to the tert-butyl piperidine derivatives, in the asymmetric synthesis of N-heterocycles. This process is pivotal for generating structurally diverse piperidines and other cyclic compounds, which are crucial in natural products and therapeutic compounds (Philip et al., 2020).

Antioxidant and Bioactive Compound Synthesis

Tert-butyl groups, including those in tert-butyl piperidine derivatives, have been recognized for their role in the synthesis of antioxidants and bioactive compounds. Dembitsky (2006) reviews the natural and synthesized neo fatty acids, neo alkanes, and derivatives, noting their biological activities and potential in chemical preparations as antioxidants, anticancer, antimicrobial, and antibacterial agents. This review underlines the potential of tert-butyl derivatives in the cosmetic, agronomic, and pharmaceutical industries (Dembitsky, 2006).

Environmental and Bioseparation Applications

Tert-butyl derivatives have also been explored for environmental applications, such as in the decomposition of pollutants. Hsieh et al. (2011) study the decomposition of Methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor, demonstrating the potential of tert-butyl derivatives in environmental remediation. This study highlights the versatility of tert-butyl derivatives in addressing environmental concerns, especially in the decomposition and conversion of MTBE, a common gasoline additive (Hsieh et al., 2011).

Future Directions

Tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate is used for pharmaceutical testing . Related compounds have shown promise in the treatment of disorders associated with increased dopaminergic function, such as schizophrenia . This suggests potential future directions for the development of new therapeutic agents.

properties

IUPAC Name

tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9(13)10-6-5-7-14(8-10)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEURGTUFUERHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate

CAS RN

1235439-55-0
Record name tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate
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